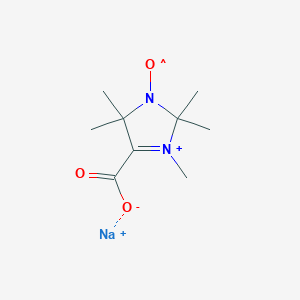![molecular formula C13H19NO2 B1518588 2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid CAS No. 1157410-69-9](/img/structure/B1518588.png)
2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid
Übersicht
Beschreibung
“2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid” is a chemical compound with the CAS Number: 1157410-69-9 . It has a molecular weight of 221.3 . The IUPAC name for this compound is 3-[(1,2-dimethylpropyl)amino]-2-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO2/c1-8(2)10(4)14-12-7-5-6-11(9(12)3)13(15)16/h5-8,10,14H,1-4H3,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives:
- Estermann and Seebach (1988) focused on the diastereoselective alkylation of 3-aminobutanoic acid, exploring methods for obtaining enantiomerically pure derivatives. This study is relevant for understanding the chemical reactions and properties of compounds related to 2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid (Estermann & Seebach, 1988).
- Seebach and Estermann (1987) also explored the α-alkylation of β-aminobutanoates, which is fundamental to the understanding of chemical modifications and potential applications of such compounds (Seebach & Estermann, 1987).
X-Ray Structure Determination:
- Nakamura et al. (1976) conducted an X-ray structure determination of a compound similar to this compound, providing insights into the molecular structure and configuration of such compounds (Nakamura et al., 1976).
Electrochemical Properties:
- Kowsari et al. (2018) investigated the influence of different N‑benzoyl derivatives of isoleucine (which includes structures related to this compound) on the electrochemical properties and performance of conductive polymer films. This research is significant for applications in materials science and energy storage (Kowsari et al., 2018).
Development of Fluorescence Probes:
- Setsukinai et al. (2003) developed novel fluorescence probes, one of which is a derivative of benzoic acid, to detect reactive oxygen species. This research highlights the potential of this compound derivatives in biological and chemical sensing applications (Setsukinai et al., 2003).
Greener Synthesis Approaches:
- Weiss et al. (2010) focused on developing a greener synthesis process for (S)-3-aminobutanoic acid, which is related to the compound . This study emphasizes the importance of environmentally friendly synthesis methods in the chemical industry (Weiss et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-(3-methylbutan-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8(2)10(4)14-12-7-5-6-11(9(12)3)13(15)16/h5-8,10,14H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJYCVCJNOWGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(C)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)








![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
